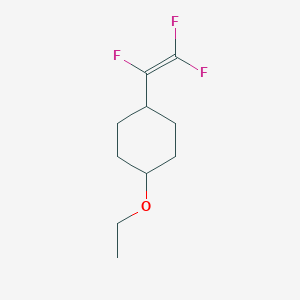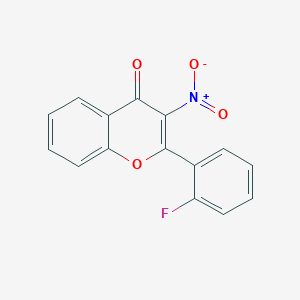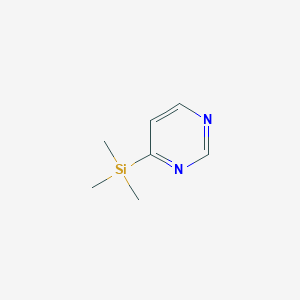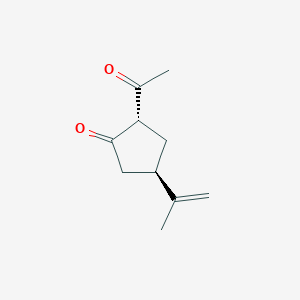
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as chiral cyclopentenone and is commonly used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which may have biological activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one have not been extensively studied. However, it has been shown to have antimicrobial and antifungal properties, which may be due to its ability to react with nucleophiles. It has also been shown to have potential applications in the synthesis of prostaglandin analogs, which may have important physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in lab experiments is its potential applications in the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the use of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in scientific research. One potential direction is the synthesis of new prostaglandin analogs, which may have important physiological effects. Another potential direction is the study of its mechanism of action, which may lead to the development of new drugs with biological activity. Additionally, the use of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in the synthesis of natural products may lead to the discovery of new antimicrobial and antifungal compounds.
Synthesemethoden
The synthesis of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one can be achieved through the reaction of cyclopentadiene with maleic anhydride, followed by the reaction of the resulting adduct with acetic anhydride and propargyl bromide. The final product is obtained through the reduction of the propargyl group using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has been extensively used in scientific research due to its potential applications in various fields. It has been used in the synthesis of natural products, such as (+)-grandisol and (-)-grandisol, which have antifungal and antimicrobial properties. It has also been used in the synthesis of various analogs of prostaglandins, which are important in the regulation of inflammation, blood flow, and other physiological processes.
Eigenschaften
CAS-Nummer |
165067-79-8 |
|---|---|
Produktname |
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h8-9H,1,4-5H2,2-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
DHLRZNUMMOVMSZ-BDAKNGLRSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1C[C@H](C(=O)C1)C(=O)C |
SMILES |
CC(=C)C1CC(C(=O)C1)C(=O)C |
Kanonische SMILES |
CC(=C)C1CC(C(=O)C1)C(=O)C |
Synonyme |
Cyclopentanone, 2-acetyl-4-(1-methylethenyl)-, (2S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



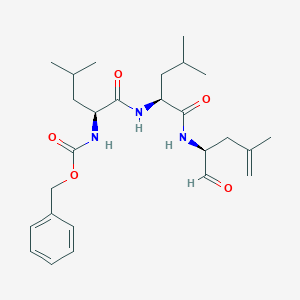
![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)
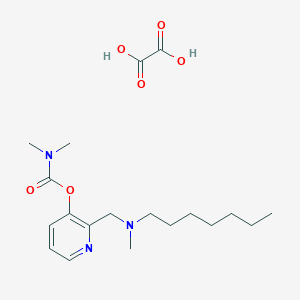
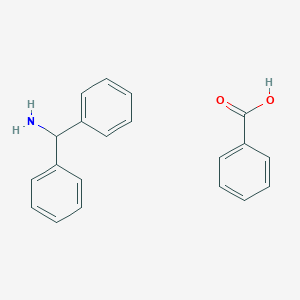
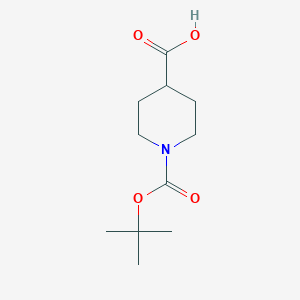
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
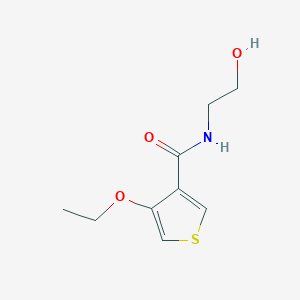
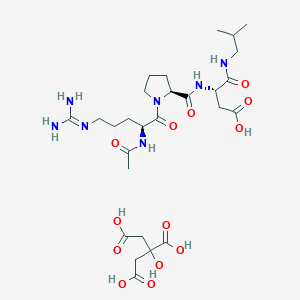
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
